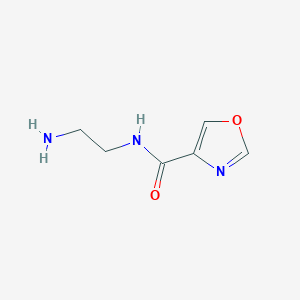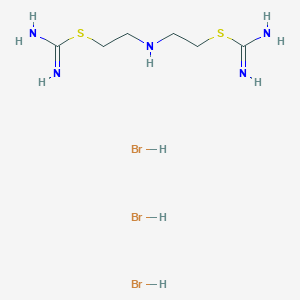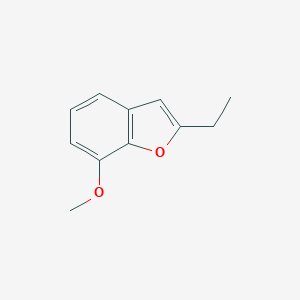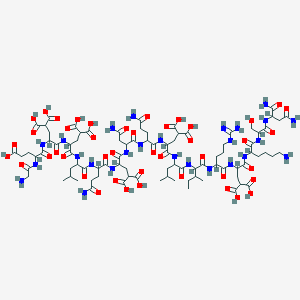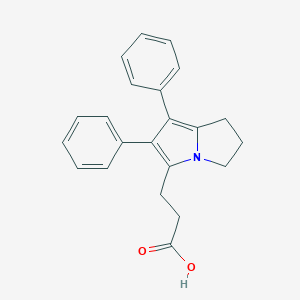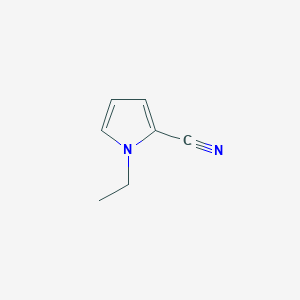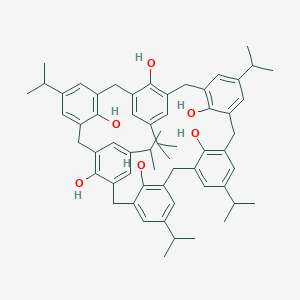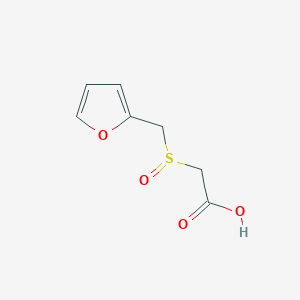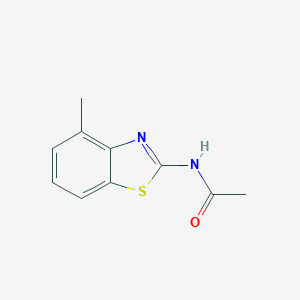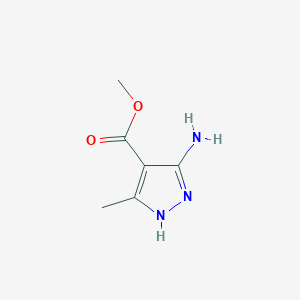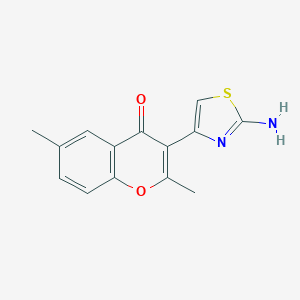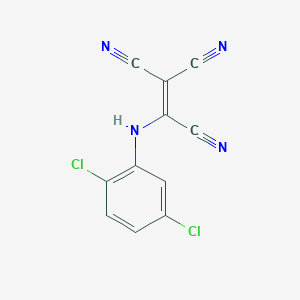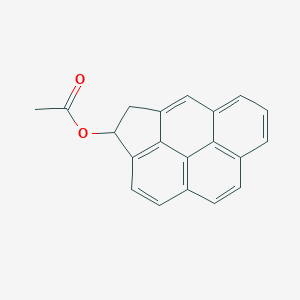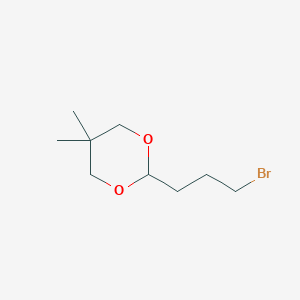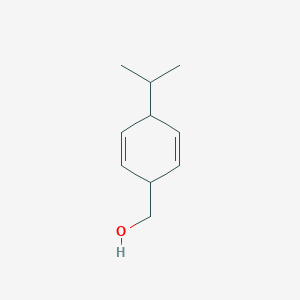
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as β-Ionone, is a naturally occurring aroma compound found in various fruits and flowers. It is widely used in the fragrance and food industries due to its pleasant odor and flavor. In recent years, β-Ionone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.
Mécanisme D'action
The exact mechanism of action of β-Ionone is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. β-Ionone has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
Effets Biochimiques Et Physiologiques
β-Ionone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. β-Ionone has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, such as cyclooxygenase-2. Additionally, β-Ionone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
β-Ionone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, β-Ionone has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of β-Ionone. One potential area of application is in the development of novel drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. β-Ionone may also have potential applications in the agricultural industry, as it has been shown to possess insecticidal and antifungal properties. Additionally, further studies are needed to elucidate the exact mechanism of action of β-Ionone and its potential interactions with other molecular targets.
Méthodes De Synthèse
β-Ionone can be synthesized by various methods, including the condensation of citral and acetone, the cyclization of β-citronellal, and the isomerization of α-ionone. Among these methods, the condensation of citral and acetone is the most commonly used method for industrial production of β-Ionone.
Applications De Recherche Scientifique
β-Ionone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. β-Ionone has also been reported to exhibit neuroprotective effects and enhance cognitive function.
Propriétés
Numéro CAS |
19907-88-1 |
|---|---|
Nom du produit |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
Clé InChI |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
SMILES canonique |
CC(C)C1C=CC(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



